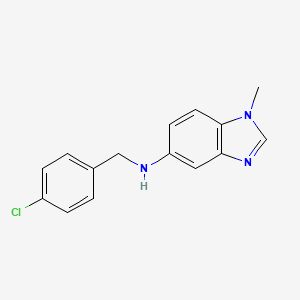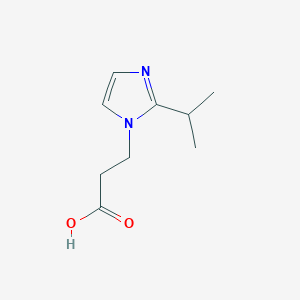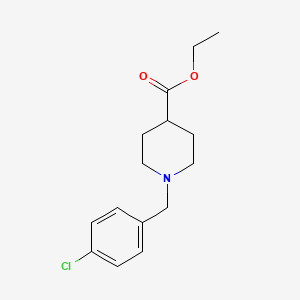
4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-
Overview
Description
4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is a heterocyclic compound belonging to the thiazolidinone group. It is a five-membered ring structure composed of two nitrogen atoms, two oxygen atoms, and one sulfur atom. 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- has been widely studied due to its diverse range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthetic Methodologies and Biological Potential
1. Synthetic Development and Green Methodologies
The synthesis of 1,3-thiazolidin-4-one derivatives, including 3-(2-hydroxyphenyl)-2-thioxo-4-thiazolidinone, has been explored from the mid-nineteenth century to the present day. Recent advancements have focused on green chemistry approaches to synthesize these compounds efficiently and sustainably. The biological potential of these molecules is significant, with applications in treating various diseases due to their pharmacological importance (Santos, Jones Jr., & Silva, 2018).
2. QSAR Studies and Anticancer Activity
Quantitative structure-activity relationship (QSAR) studies on 4-thiazolidinones have emphasized their promise as scaffolds for developing new antibacterial, antiviral, antidiabetic, and particularly anticancer agents. These studies support the design of novel drugs through SAR analysis and emphasize the core templates essential for high potency against cancer (Devinyak, Zimenkovsky, & Lesyk, 2013).
3. Hybrid Molecules in Anticancer Drug Design
The integration of 4-thiazolidinone moieties with other pharmacophoric groups has been a recent focus in anticancer drug design. Hybrid molecules combining 4-thiazolidinones with different scaffolds have shown potential in generating novel compounds with enhanced anticancer activities. This approach is highlighted as a strategic avenue for future research in medicinal chemistry (Roszczenko et al., 2022).
Green Synthesis and Biological Evaluation
1. Green Synthesis
The green synthesis of thiazolidinone derivatives, including environmental-friendly methods, has been emphasized. These approaches aim to minimize the environmental impact of chemical syntheses while exploring the biological activities of thiazolidinones, ranging from antibacterial to anticancer properties (JacqulineRosy et al., 2019).
2. Comprehensive Biological Activities
Thiazolidinones, including 4-thiazolidinones, have been extensively reviewed for their wide range of biological activities. These compounds have shown promise in various therapeutic areas, underscoring their potential as versatile pharmacophores in drug development (ArunlalV. et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- are cancer cells. This compound has been found to have potential anticancer activity
Mode of Action
The compound interacts with its targets primarily through induction of apoptosis, a form of programmed cell death . This leads to a decrease in the viability of the cancer cells and inhibits their proliferation
Biochemical Pathways
The compound affects various biochemical pathways involved in cell survival and death. It has been found to induce apoptosis, which involves a series of biochemical events leading to characteristic cell changes and death . These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
It is mentioned that one of the challenges in the development of anticancer drugs is achieving a balance between efficacy and bioavailability .
Result of Action
The result of the action of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is a decrease in the viability of cancer cells and inhibition of their proliferation . This is achieved through the induction of apoptosis, leading to cell death .
Future Directions
The future directions in the research of 4-thiazolidinone-bearing hybrid molecules, including “4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-”, involve the application of molecular hybridization methodologies and strategies in the design of small molecules as anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .
Biochemical Analysis
Biochemical Properties
4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . This interaction is significant in the context of cancer metastasis, where the inhibition of metalloproteinases can prevent the spread of cancer cells. Additionally, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- has been shown to interact with intercellular adhesion molecules, influencing cell adhesion and migration .
Cellular Effects
The effects of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cell growth and differentiation . Furthermore, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . For instance, its interaction with metalloproteinases leads to the inhibition of these enzymes, preventing the degradation of the extracellular matrix and thereby inhibiting cancer cell invasion . Additionally, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters in different tissues .
Subcellular Localization
The subcellular localization of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules involved in cell signaling and gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its biological activity .
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-7-4-2-1-3-6(7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZQBXSBVQPQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362865 | |
| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-38-6 | |
| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)






